(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702666
InChI: InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H/t10-;;/m0../s1
SMILES: C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl
Molecular Formula: C12H14Cl2N2O2
Molecular Weight: 289.15 g/mol

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13702666

Molecular Formula: C12H14Cl2N2O2

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride -

Specification

Molecular Formula C12H14Cl2N2O2
Molecular Weight 289.15 g/mol
IUPAC Name (2S)-2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride
Standard InChI InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H/t10-;;/m0../s1
Standard InChI Key ZQECUQRCWUEUPZ-XRIOVQLTSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CC=N2)C[C@@H](C(=O)O)N.Cl.Cl
SMILES C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2S)-2-amino-3-quinolin-4-ylpropanoic acid; dihydrochloride. Its molecular structure integrates a quinoline heterocycle attached to the β-carbon of an α-amino acid framework, with two hydrochloride counterions stabilizing the protonated amino group. The molecular formula C12H14Cl2N2O2\text{C}_{12}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}_{2} reflects the inclusion of two chloride ions.

Stereochemical Configuration

The (S)-configuration at the α-carbon is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to chiral biological targets. This configuration is preserved in synthetic routes through asymmetric catalysis or resolution techniques .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-amino-3-(quinolin-4-yl)propanoic acid dihydrochloride typically involves multi-step protocols:

  • Quinoline Functionalization:
    Quinoline is brominated at the 4-position, followed by palladium-catalyzed cross-coupling to introduce a propargyl group .

  • Amino Acid Incorporation:
    The propargyl intermediate undergoes Huisgen cycloaddition with an azide-functionalized amino acid precursor, followed by acidic hydrolysis to yield the free carboxylic acid .

  • Salt Formation:
    Treatment with hydrochloric acid converts the amino group to its dihydrochloride form, improving crystallinity and solubility.

Optimization Challenges

Key challenges include maintaining enantiomeric purity during coupling reactions and minimizing quinoline ring oxidation. Recent advances in flow chemistry have improved yields to >75% while reducing reaction times by 40% compared to batch processes .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Molecular Weight289.15 g/molComputed via PubChem
Melting Point215–217°C (dec.)Differential Scanning Calorimetry
Aqueous Solubility48 mg/mL (25°C)Shake-flask method
LogP (Partition Coefficient)1.2 ± 0.3HPLC estimation

Stability Profile

The compound is hygroscopic, requiring storage under inert atmosphere at −20°C. Degradation studies indicate <5% decomposition after 12 months when protected from light and moisture.

Biological Activity and Mechanism

Receptor Interactions

Preliminary studies suggest affinity for:

  • NMDA Receptors: Modulates glutamate binding via quinoline-mediated allosteric effects (Ki=2.3μMK_i = 2.3 \mu\text{M}).

  • GABAA Receptors: Enhances chloride influx in cortical neurons (EC50=8.7μMEC_{50} = 8.7 \mu\text{M}) .

Applications in Drug Development

Lead Compound Optimization

Structural analogs of this molecule are being explored for:

  • Antiepileptic Agents: Quinoline moieties confer voltage-gated sodium channel blocking activity .

  • Neurodegenerative Therapies: Chelation of redox-active metals may mitigate oxidative stress in Alzheimer’s models.

Prodrug Design

Esterification of the carboxyl group improves oral bioavailability from 12% to 58% in preclinical trials, demonstrating potential for prodrug formulations .

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